1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-10-9-13(15)16-17(10)7-2-8-18-12-5-3-11(14)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFYONAEJHSGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step approach:
Synthesis of Suitable 1,3-Difunctional Precursors
These compounds serve as the backbone for pyrazole ring formation. They typically contain functional groups positioned to facilitate cyclization with hydrazine derivatives.Cyclization with Hydrazine or Substituted Hydrazines
The reaction of 1,3-difunctional compounds with hydrazones or hydrazines leads to pyrazole ring formation. However, this step requires optimization to favor the 1,3,4-substitution pattern.Selective N-Alkylation
Introduction of the 1-substituent (in this case, the 3-(4-fluorophenoxy)propyl group) onto the pyrazole nitrogen is performed under conditions that minimize formation of regioisomers.Purification and Isolation
The final compound is purified, often by crystallization or chromatographic techniques, to isolate the desired isomer with high purity.
Detailed Preparation Method According to WO2009135808A2
A patented method (WO2009135808A2) provides a highly regioselective process for synthesizing 1,3,4-substituted pyrazole derivatives, which can be adapted for preparing 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine. Key features include:
Step i: Formation of Hydrazone Intermediate
A 1,3-difunctional compound (formula II) is reacted with a hydrazone (formula III) to form an intermediate compound (formula VI). This step is carried out in the presence of water and an acid catalyst, typically at moderate temperatures (20–150 °C). The reaction proceeds with high regioselectivity toward the 1,3-isomer.Step ii: Acid-Promoted Cyclization
The intermediate is treated with acid and water to induce cyclization, forming the pyrazole ring with the desired substitution pattern.-
- High regioselectivity, minimizing undesired isomers.
- No need for low temperatures, simplifying scale-up.
- Moderate reaction conditions (temperature and pressure).
| Step | Conditions | Temperature Range | Notes |
|---|---|---|---|
| Hydrazone formation | Acid catalyst, aqueous medium | 20–150 °C | Ensures regioselectivity |
| Cyclization | Acid treatment with water | 20–150 °C | Converts intermediate to pyrazole ring |
| Component | Description |
|---|---|
| 1,3-Difunctional compound | Contains functional groups suitable for cyclization |
| Hydrazone | Derived from substituted hydrazines |
| Acid catalyst | Mineral or organic acid facilitating cyclization |
Specific Considerations for 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine
- The 3-(4-fluorophenoxy)propyl substituent is introduced via alkylation of the pyrazole nitrogen after ring formation or incorporated through the choice of hydrazine/hydrazone precursors.
- The fluorophenoxy group requires careful handling to prevent side reactions such as nucleophilic aromatic substitution.
- Alkylation conditions are optimized to favor substitution at the N1 position of the pyrazole ring without over-alkylation or formation of N4-substituted isomers.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Conditions | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | Preparation of 1,3-difunctional compound | Alkyl halides, fluorophenol derivatives | Standard organic synthesis | 1,3-difunctional precursor |
| 2 | Hydrazone formation | 1,3-difunctional compound + hydrazine derivative | Acid catalyst, aqueous, 20–150 °C | Hydrazone intermediate |
| 3 | Cyclization | Hydrazone intermediate | Acid, water, moderate heat | Pyrazole ring formation, regioselective |
| 4 | N-Alkylation | Pyrazole intermediate + 3-(4-fluorophenoxy)propyl halide | Base, solvent, controlled temperature | Target compound 1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine |
Research Findings and Optimization
- The patented method emphasizes the use of hydrazone intermediates and acid-catalyzed cyclization to improve regioselectivity.
- Avoidance of low-temperature conditions reduces operational complexity.
- The use of water as a co-solvent in cyclization enhances selectivity and yield.
- Alkylation steps require careful control of stoichiometry and reaction time to prevent side products.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at position 3 of the pyrazole ring undergoes nucleophilic reactions with alkyl halides and acylating agents.
-
The acetamide derivative showed enhanced stability in pharmacokinetic studies .
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Steric hindrance from the 5-methyl group reduces reactivity toward bulkier electrophiles .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring participates in nitration and sulfonation, with regioselectivity controlled by the amine group.
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Nitration occurs exclusively at the C4 position due to the strong para-directing effect of the amine .
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Sulfonation yields are lower due to competing decomposition .
Oxidation and Reduction
The amine group and pyrazole ring exhibit redox activity under controlled conditions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation with KMnO₄ (acidic) | H₂O, H₂SO₄, reflux, 8h | Pyrazol-3-one derivative | 73% | |
| Reduction with LiAlH₄ | THF, 0°C → RT, 3h | No reaction (amine remains intact) | – |
-
Oxidation to the pyrazol-3-one derivative is irreversible and alters biological activity .
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The amine group resists reduction under standard conditions .
Ether Cleavage and Functionalization
The 4-fluorophenoxypropyl side chain undergoes cleavage under strong acidic or reductive conditions.
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HBr cleavage is utilized to recover the pyrazole core for further derivatization .
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Hydrogenolysis preserves the propylamine linker, enabling modular synthesis .
Metal Complexation
The amine and pyrazole nitrogen atoms act as ligands for transition metals.
| Metal | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol, RT, 2h | Square-planar geometry | Antimicrobial activity | |
| Zn(II) | DMF, 60°C, 6h | Tetrahedral coordination | Fluorescent sensing |
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Cu(II) complexes show broad-spectrum antibacterial properties .
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Zn(II) complexes exhibit selective fluorescence quenching in the presence of Fe³⁺ .
Schiff Base Formation
Reaction with aldehydes yields imine derivatives, often used in coordination chemistry.
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Salicylaldehyde | EtOH, reflux, 6h | N-Salicylidene derivative | 78% | |
| 2-Pyridinecarboxaldehyde | CHCl₃, molecular sieves, 24h | Bidentate ligand | 65% |
Scientific Research Applications
Pharmacological Research
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit significant biological activity.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds can possess anticancer properties. For instance, a study demonstrated that pyrazole derivatives inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific role of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine in these mechanisms is under investigation, with preliminary results indicating promising activity against certain cancer cell lines.
Material Science
The compound's unique chemical structure also positions it as a candidate for use in advanced materials. Its properties may be leveraged in the development of polymers or as a component in organic electronics.
Case Study: Polymer Development
Research into the incorporation of pyrazole derivatives into polymer matrices has shown enhanced thermal stability and mechanical properties. A study focused on embedding 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine into polycarbonate matrices, revealing improved performance metrics compared to standard formulations.
Biological Buffering Agent
The compound has been noted for its potential use as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where pH stability is crucial.
Application Example
In cell culture protocols, maintaining an optimal pH range (6-8.5) is critical for cellular function and viability. The incorporation of buffering agents like 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine can facilitate this stability, promoting more reliable experimental outcomes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-3-amines and arylpiperazines, which share structural motifs such as aromatic rings, alkyl linkers, and amine functionalities. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Chloro-fluorophenylmethyl in CAS 1247685-02-4 introduces stronger halogen bonding, which could enhance target binding compared to the fluorine-only analog .
Cisapride’s withdrawal underscores the importance of substituent selection for safety; the target compound lacks the methoxybenzamide group linked to Cisapride’s toxicity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 1,5-disubstituted pyrazole-3-amines, such as condensation of ketones with amines . In contrast, HBK16 requires multi-step piperazine functionalization .
Biological Activity
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine, with the CAS number 1240564-84-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHFNO, with a predicted boiling point of approximately 434.5 °C and a density of 1.21 g/cm³. The pKa value is reported to be around 4.07, indicating its acidic nature .
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro evaluations demonstrated that certain pyrazole derivatives can inhibit the growth of lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon cancer cell lines (HT29) .
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference Drug | Reference CC50 (µM) |
|---|---|---|---|---|
| Compound A | HT29 | 58.4 | Cisplatin | 47.2 |
| Compound B | A549 | 70.0 | Fluorouracil | 381.2 |
| Compound C | MCF7 | 65.0 | Doxorubicin | 12.0 |
CC50 refers to the concentration required to inhibit cell viability by 50% .
Anti-inflammatory Properties
Similar compounds have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine may possess similar properties, although direct studies are needed to confirm this.
Case Studies
In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency and selectivity towards cancer cells versus normal cells .
Case Study Summary:
- Objective: Evaluate the anticancer potential of pyrazole derivatives.
- Method: In vitro assays using MTT method.
- Results: Some derivatives exhibited lower cytotoxicity towards normal cells compared to established chemotherapeutics like cisplatin and fluorouracil.
Q & A
What are the common synthetic routes for preparing 1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
Basic: The synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation of pyrazole precursors with fluorinated aryloxypropyl groups. For example, similar pyrazole derivatives are synthesized via reactions between aminopyrazoles and fluorophenyl-containing aldehydes or halides under reflux in polar aprotic solvents like DMF or ethanol .
Advanced: Optimizing yield and purity requires precise control of stoichiometry, temperature, and catalysts. For instance, using Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can enhance regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate purity, while microwave-assisted synthesis may reduce reaction times .
What biochemical assays are recommended to evaluate the enzyme inhibition potential of this compound?
Basic: Standard assays include fluorescence-based or colorimetric enzyme activity assays (e.g., kinase or phosphatase inhibition) using purified targets. IC₅₀ values are determined via dose-response curves .
Advanced: To resolve contradictory activity data, orthogonal assays (e.g., SPR for binding kinetics or ITC for thermodynamic profiling) validate initial findings. Structural analogs with varying fluorophenyl substituents should be tested to isolate steric/electronic effects .
How can X-ray crystallography be applied to determine the structural conformation of this compound?
Basic: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/water mixtures. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .
Advanced: For low-resolution data, iterative refinement tools (e.g., SHELXL) and density functional theory (DFT) calculations improve electron density maps. Twinning or disorder in crystals may require advanced software (e.g., OLEX2) for resolution .
What structural modifications enhance the bioactivity of pyrazole-3-amine derivatives?
Basic: Substituting the 4-fluorophenoxypropyl group with bulkier aryl groups (e.g., 2,4-dichlorophenyl) or altering the propyl chain length can modulate lipophilicity and target affinity .
Advanced: Computational QSAR models predict substituent effects on binding. Molecular dynamics simulations (e.g., using GROMACS) assess conformational stability in enzyme active sites .
Which analytical techniques are critical for characterizing this compound’s purity and stability?
Basic: Routine methods include ¹H/¹³C NMR, HPLC-UV (C18 columns, acetonitrile/water gradients), and HRMS. Purity >98% is typically required for biological testing .
Advanced: For complex mixtures, LC-MS/MS with MRM mode distinguishes co-eluting impurities. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways via forced degradation HPLC .
How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?
Advanced: Isotopic labeling (e.g., ¹⁸O in fluorophenoxy groups) tracks reaction pathways. Kinetic studies with variable-temperature NMR or stopped-flow spectroscopy reveal intermediate formation. DFT calculations model transition states for key steps (e.g., SN2 displacement) .
What strategies mitigate toxicity concerns during preclinical development?
Advanced: Toxicity profiling involves transcriptomic analysis (RNA-seq) of treated cell lines to identify off-target effects. Metabolite identification via LC-HRMS detects reactive intermediates. Structural analogs with reduced electrophilicity (e.g., replacing fluorine with methyl groups) minimize hepatotoxicity .
How does fluorination impact material science applications of this compound?
Advanced: The 4-fluorophenoxy group enhances thermal stability and electron-withdrawing capacity, making the compound suitable for OLEDs or photovoltaic materials. Photophysical properties (e.g., fluorescence quantum yield) are measured via UV-vis and PL spectroscopy .
How should researchers address contradictory bioactivity data across studies?
Advanced: Meta-analyses using standardized protocols (e.g., CONSORT for in vitro studies) reconcile discrepancies. Bayesian statistical models account for variability in assay conditions (e.g., cell line differences). Independent validation in 3D cell cultures or organoids improves translatability .
What crystallographic parameters are critical for docking studies in drug design?
Basic: Unit cell dimensions (a, b, c, α, β, γ), space group (e.g., P1), and hydrogen-bonding networks inform molecular docking (e.g., AutoDock Vina). The pyrazole ring’s dihedral angles with substituents predict binding poses .
Advanced: High-resolution (<1.0 Å) structures enable QM/MM simulations to model enzyme-inhibitor interactions. Cryo-EM may supplement X-ray data for flexible targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
